Cas no 89979-18-0 (6-chloro-3,4-dihydro-2H-1,4-benzothiazine)

6-Chloro-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound featuring a benzothiazine core with a chloro substituent at the 6-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its fused ring system and electron-rich sulfur atom contribute to diverse functionalization potential, enabling applications in the development of bioactive molecules. The chloro group enhances selectivity in further derivatization, facilitating precise modifications. The compound’s stability under standard conditions ensures reliable handling and storage. Its utility in medicinal chemistry is underscored by its role as a precursor for compounds with potential CNS or antimicrobial activity.
6-chloro-3,4-dihydro-2H-1,4-benzothiazine structure
89979-18-0 structure
Product name:6-chloro-3,4-dihydro-2H-1,4-benzothiazine
CAS No:89979-18-0
MF:C8H8ClNS
MW:185.673819541931
MDL:MFCD08271863
CID:3109467
PubChem ID:7131981

6-chloro-3,4-dihydro-2H-1,4-benzothiazine Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-3,4-dihydro-2H-1,4-benzothiazine
    • AKOS009115060
    • 854-723-9
    • PDA97918
    • 6-CHLORO-3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZINE
    • EN300-31925
    • AB00992857-01
    • CS-0246202
    • 89979-18-0
    • 6-Chloro-3,4-dihydro-2H-1,4-benzothiazine, AldrichCPR
    • AT25438
    • SCHEMBL616341
    • MDL: MFCD08271863
    • Inchi: InChI=1S/C8H8ClNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
    • InChI Key: MQJYQSKAJAUCJD-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1Cl)NCCS2

Computed Properties

  • Exact Mass: 185.0065981g/mol
  • Monoisotopic Mass: 185.0065981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 2.8

6-chloro-3,4-dihydro-2H-1,4-benzothiazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-31925-0.1g
6-chloro-3,4-dihydro-2H-1,4-benzothiazine
89979-18-0 95%
0.1g
$140.0 2023-09-05
Enamine
EN300-31925-5.0g
6-chloro-3,4-dihydro-2H-1,4-benzothiazine
89979-18-0 95%
5.0g
$1448.0 2023-02-14
Aaron
AR019MD1-1g
6-Chloro-3,4-dihydro-2H-1,4-benzothiazine
89979-18-0 95%
1g
$712.00 2025-02-08
Enamine
EN300-31925-1g
6-chloro-3,4-dihydro-2H-1,4-benzothiazine
89979-18-0 95%
1g
$499.0 2023-09-05
Enamine
EN300-31925-5g
6-chloro-3,4-dihydro-2H-1,4-benzothiazine
89979-18-0 95%
5g
$1448.0 2023-09-05
Enamine
EN300-31925-10g
6-chloro-3,4-dihydro-2H-1,4-benzothiazine
89979-18-0 95%
10g
$2146.0 2023-09-05
A2B Chem LLC
AV27401-250mg
6-chloro-3,4-dihydro-2H-1,4-benzothiazine
89979-18-0 95%
250mg
$246.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1316872-1g
6-Chloro-3,4-dihydro-2h-1,4-benzothiazine
89979-18-0 95%
1g
¥11671.00 2024-04-26
A2B Chem LLC
AV27401-5g
6-chloro-3,4-dihydro-2H-1,4-benzothiazine
89979-18-0 95%
5g
$1560.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1316872-500mg
6-Chloro-3,4-dihydro-2h-1,4-benzothiazine
89979-18-0 95%
500mg
¥8078.00 2024-04-26

Additional information on 6-chloro-3,4-dihydro-2H-1,4-benzothiazine

Introduction to 6-chloro-3,4-dihydro-2H-1,4-benzothiazine (CAS No. 89979-18-0)

6-chloro-3,4-dihydro-2H-1,4-benzothiazine, identified by the Chemical Abstracts Service Number (CAS No.) 89979-18-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazine class, a structural motif known for its broad spectrum of biological activities. The presence of a chlorine substituent at the 6-position and a dihydro ring system enhances its pharmacological potential, making it a valuable scaffold for drug discovery and development.

The benzothiazine core is a fused bicyclic system consisting of a benzene ring and a thiazine ring, which is characterized by the presence of sulfur and nitrogen atoms in the five-membered ring. This unique structural feature contributes to the compound's ability to interact with various biological targets, including enzymes and receptors. The 6-chloro modification introduces electrophilic properties, facilitating further functionalization and allowing for the exploration of diverse chemical space.

In recent years, 6-chloro-3,4-dihydro-2H-1,4-benzothiazine has been studied for its potential applications in the development of novel therapeutic agents. One of the most promising areas of research is its role as an intermediate in the synthesis of bioactive molecules. The dihydrobenzothiazine scaffold is particularly interesting because it can be modified at multiple positions to produce derivatives with enhanced pharmacological properties.

Recent studies have highlighted the compound's significance in the context of inflammation and immune modulation. Researchers have observed that derivatives of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine exhibit inhibitory effects on key inflammatory pathways, such as NF-κB and MAPK signaling. These findings suggest that this compound may serve as a lead structure for developing anti-inflammatory drugs with improved efficacy and reduced side effects.

Moreover, the 6-chloro substituent plays a crucial role in modulating the biological activity of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine. Chlorinated aromatic compounds are well-known for their ability to enhance binding affinity to biological targets due to their increased lipophilicity and electrophilic nature. This property makes 89979-18-0 an attractive candidate for further optimization in drug design.

The synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine involves multi-step organic reactions that typically begin with readily available precursors. The introduction of the dihydro ring system is achieved through cyclization reactions, while the chlorination step is performed using appropriate chlorinating agents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its pharmacological potential on a larger scale.

One notable application of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in various diseases, including cancer. By designing derivatives that target specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The benzothiazine scaffold provides a versatile platform for such modifications.

Another area where 89979-18-0 shows promise is in neuropharmacology. Preliminary studies indicate that certain derivatives exhibit neuroprotective properties by inhibiting oxidative stress and neuroinflammation. These effects are particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where neurodegeneration is driven by aberrant signaling pathways.

The chemical versatility of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine also makes it suitable for exploring new therapeutic modalities. For instance, researchers have investigated its potential as a precursor for protease inhibitors, which are essential in treating infectious diseases and cancer. By modifying different positions on the benzothiazine core, it is possible to generate compounds with tailored specificity and potency.

In conclusion,6-chloro-3,4-dihydro-2H-1,4-benzothiazine (CAS No. 89979-18) represents a promising pharmacophore with diverse applications in drug discovery. Its unique structural features and biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and mechanisms,89979 will likely play an increasingly important role in developing innovative treatments for various human diseases.

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